

An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-methoxyquinoline-5-carboxylic
Acid

Cat. No.: B106380

[Get Quote](#)

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of **8-methoxyquinoline-5-carboxylic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical and Physical Properties

8-Methoxyquinoline-5-carboxylic acid is an aromatic carboxylic acid featuring a quinoline ring substituted with a methoxy group.^[1] This structure imparts unique chemical and physical properties that make it a valuable compound in various scientific fields.^[1]

Physicochemical Data

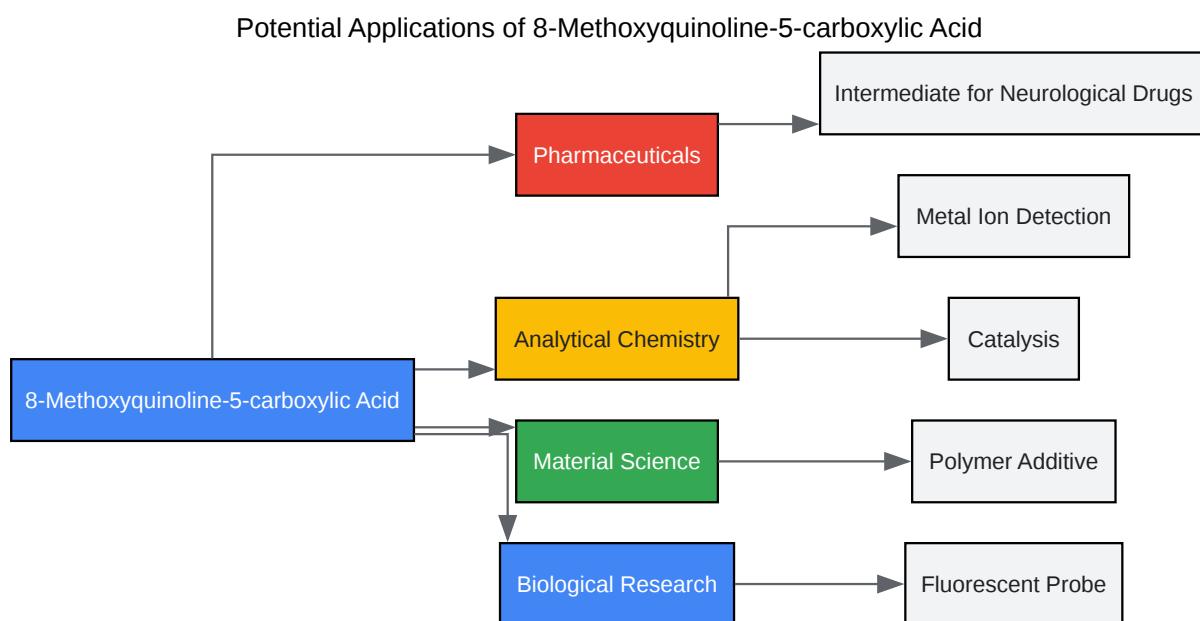
The following table summarizes the key quantitative data for **8-methoxyquinoline-5-carboxylic acid**.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₃	[1] [2]
Molecular Weight	203.19 g/mol	[2]
Monoisotopic Mass	203.05824 Da	[3]
Appearance	Brown solid	[1]
Density	1.325 g/cm ³	[2]
Boiling Point	404.098 °C at 760 mmHg	[2]
Flash Point	198.192 °C	[2]
Refractive Index	1.648	[2]
Vapor Pressure	0 mmHg at 25°C	[2]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	Store at 0-8°C, sealed in a dry place.	[1]

Spectral Data Analysis

While specific spectra for **8-methoxyquinoline-5-carboxylic acid** are not publicly available, the expected spectral characteristics can be inferred from its functional groups: a quinoline ring, a carboxylic acid, and a methoxy group.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH ₃) group protons, and a broad singlet for the carboxylic acid (-COOH) proton.
¹³ C NMR	Resonances for the carbon atoms of the quinoline ring, the methoxy carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[4]
Infrared (IR)	A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm ⁻¹).[5] A strong C=O stretching absorption for the carbonyl group (around 1700 cm ⁻¹).[5][6] C-O stretching bands. [7] Aromatic C-H and C=C stretching vibrations. [8]
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Predicted collision cross-section values for various adducts have been calculated.[3]


Chemical Reactivity and Applications

8-Methoxyquinoline-5-carboxylic acid is a versatile compound with applications spanning pharmaceuticals, analytical chemistry, and materials science.[1] Its reactivity is primarily dictated by the carboxylic acid group and the quinoline ring system.

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The broader family of quinoline derivatives is known for a wide range of pharmacological properties.[10][11]
- **Chelating Agent:** The quinoline structure allows it to act as a chelating agent, forming stable complexes with metal ions.[1] This property is crucial in catalysis and is utilized in analytical

methods to detect and quantify metal ions.[1]

- Materials Science: The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable for producing high-performance materials.[1]
- Biological Research: It can act as a fluorescent probe in biological assays, enabling the visualization of cellular processes, which is crucial for understanding disease mechanisms. [1]
- Chemical Synthesis: The carboxylic acid functionality allows it to readily undergo reactions like esterification and amidation, making it a useful building block in organic synthesis.[12]

[Click to download full resolution via product page](#)

Applications of 8-Methoxyquinoline-5-carboxylic Acid.

Experimental Protocols

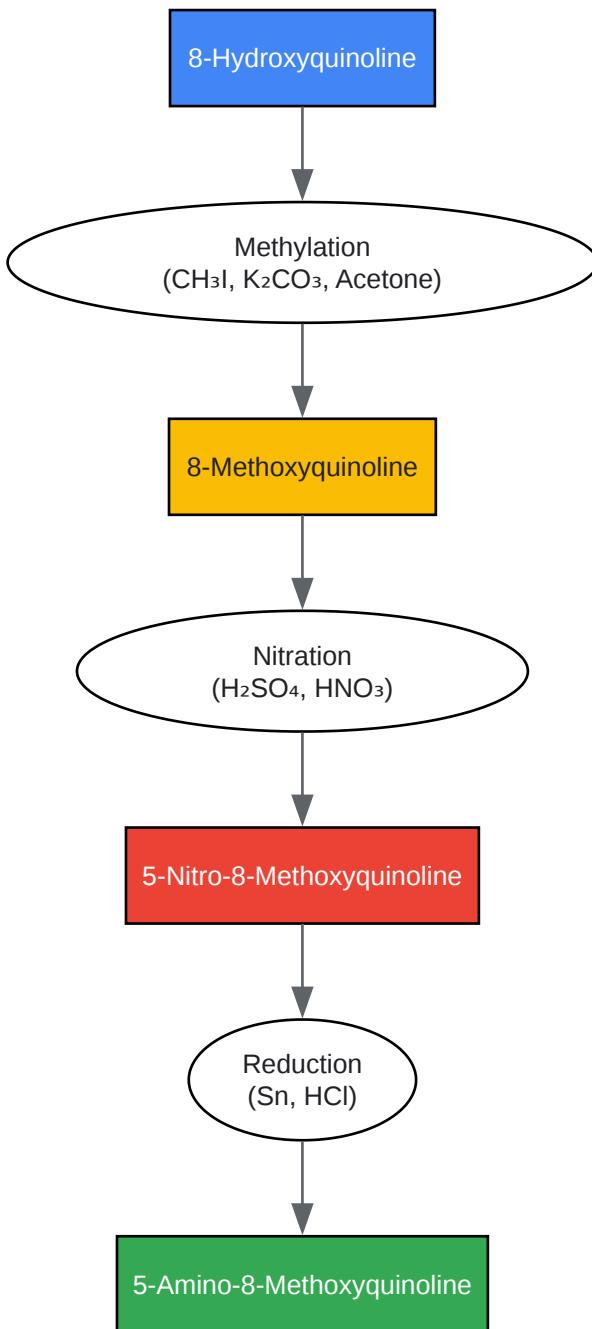
Detailed experimental protocols for the synthesis of **8-methoxyquinoline-5-carboxylic acid** are not readily available in the searched literature. However, a multi-step synthesis for a closely

related derivative, 8-methoxyquinoline-5-amino acetic acid, has been described, which involves the preparation of the key intermediate, 8-methoxyquinoline.[10] The following protocols are adapted from this synthesis and illustrate the general methodology for preparing and functionalizing the 8-methoxyquinoline core.

Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This procedure outlines the methylation of 8-hydroxyquinoline to form the methoxy derivative.

- Reactants: To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).[10]
- Reaction: Reflux the reaction mixture for 24 hours.[10]
- Work-up: Allow the mixture to cool to room temperature. The product, 8-methoxyquinoline, can then be isolated and purified. A reported yield for this step is 71%. [8]


Synthesis of 5-Nitro-8-Methoxyquinoline

This protocol describes the nitration of the 8-methoxyquinoline ring, a common step in introducing functional groups to the 5-position.

- Nitrating Mixture: Prepare a mixed acid solution by combining 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled during preparation. [10]
- Reaction: To the cold mixed acid, add 50 mg of 8-methoxyquinoline with shaking until it dissolves. The reaction is typically complete within 10-15 minutes.[10]
- Isolation: Pour the reaction mixture into cold water to precipitate the yellow product, 5-nitro-8-methoxyquinoline.[10]
- Purification: Filter the precipitate under vacuum and dry it over anhydrous calcium chloride. The solid can be recrystallized from 95% methanol. A reported yield for this step is 77%. [10]

The synthesis of **8-methoxyquinoline-5-carboxylic acid** would likely involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction or similar transformation to install the carboxylic acid group.

Synthesis Pathway for 8-Methoxyquinoline Derivatives

[Click to download full resolution via product page](#)

Synthesis of 8-Methoxyquinoline Intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. molbase.com [molbase.com]
- 3. PubChemLite - 8-methoxyquinoline-5-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nnpub.org [nnpub.org]
- 11. mdpi.com [mdpi.com]
- 12. CAS 21141-35-5: 8-methoxyquinoline-2-carboxylic acid [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106380#8-methoxyquinoline-5-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com